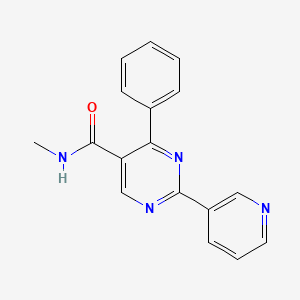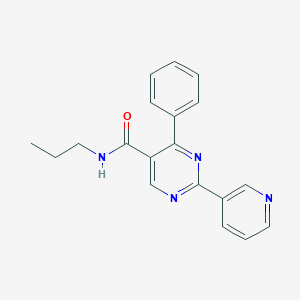
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
描述
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 4-methylphenyl nicotinate with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate pentahydrate, with sodium ascorbate as a reducing agent . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HCT-116.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad-spectrum biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
1,2,3-Triazole: Another triazole derivative with applications in medicinal chemistry.
Uniqueness
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring with a nicotinate moiety enhances its potential as a versatile compound in various research fields.
属性
IUPAC Name |
(4-methylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-2-5-13(6-3-11)21-15(20)12-4-7-14(17-8-12)19-10-16-9-18-19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHZZALQUAOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine](/img/structure/B3134262.png)
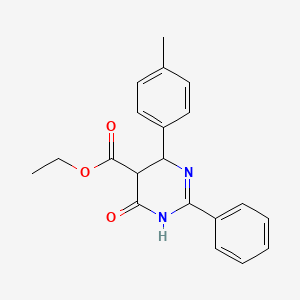
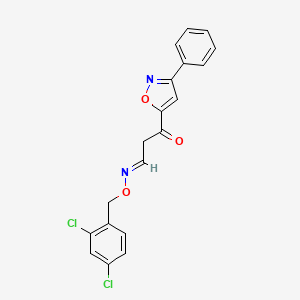
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
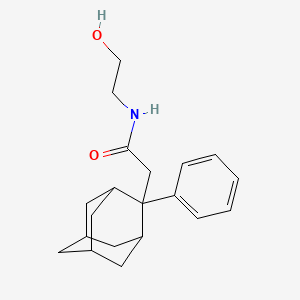
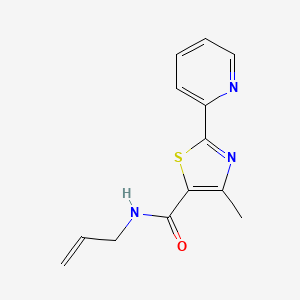
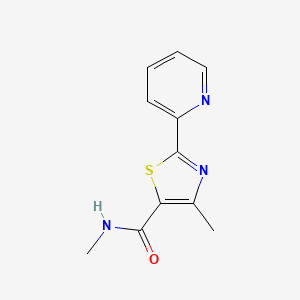
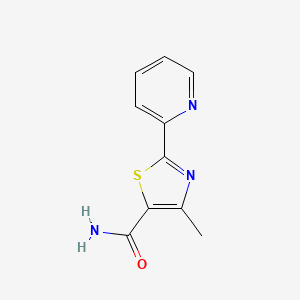
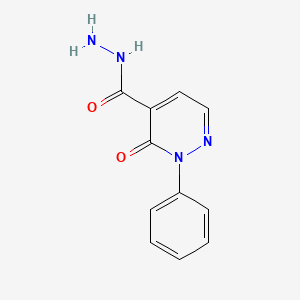
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)
